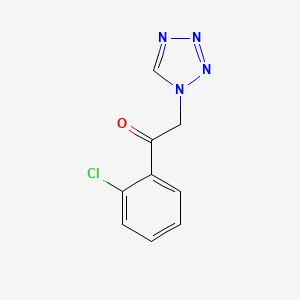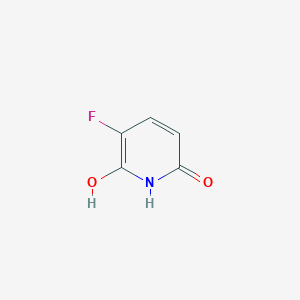
4-chloro-N,N-diethylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N,N-diethylquinazolin-2-amine is a chemical compound with the molecular formula C12H14ClN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core structure substituted with a chlorine atom at the 4-position and diethylamine groups at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-diethylquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The quinazoline core can participate in oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Condensation Reactions: The diethylamine groups can engage in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Condensation products with imine or enamine functionalities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-diethylquinazolin-2-amine is primarily based on its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The chlorine atom and diethylamine groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
4-Chloroquinazoline: Lacks the diethylamine groups, resulting in different reactivity and biological activity.
N,N-Diethylquinazolin-2-amine: Lacks the chlorine atom, affecting its chemical properties and applications.
4-Bromo-N,N-diethylquinazolin-2-amine:
Uniqueness: 4-Chloro-N,N-diethylquinazolin-2-amine is unique due to the presence of both chlorine and diethylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel derivatives with enhanced activity.
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
4-chloro-N,N-diethylquinazolin-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-3-16(4-2)12-14-10-8-6-5-7-9(10)11(13)15-12/h5-8H,3-4H2,1-2H3 |
Clave InChI |
XNRBRDBFLCTQHZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC2=CC=CC=C2C(=N1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)

![5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B8666807.png)
![1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)


![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)
